9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene
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Overview
Description
9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple heteroatoms, including chlorine, sulfur, and nitrogen, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to alter the oxidation state of the sulfur atoms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted derivatives .
Scientific Research Applications
9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Dithia 5helicenes : These compounds have a helical structure and contain sulfur atoms, making them similar in terms of chemical reactivity .
9-chloro-3,7-dithia-5,10,12-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene: This compound shares a similar tricyclic structure but differs in the number and position of nitrogen atoms.
Uniqueness
The uniqueness of 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene lies in its specific arrangement of heteroatoms and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
135518-30-8 |
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Molecular Formula |
C7H3ClN4S3 |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene |
InChI |
InChI=1S/C7H3ClN4S3/c1-13-7-2-3-4(5(8)10-12-9-3)14-6(2)11-15-7/h1H3 |
InChI Key |
VLBJEKJZDMWFTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C3=C(C(=NN=N3)Cl)SC2=NS1 |
Origin of Product |
United States |
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